Imiglitazar

Beschreibung

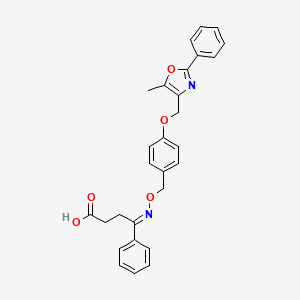

This compound is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, with hypoglycemic activity. This compound causes hepatotoxicity, and has never been marketed.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Eigenschaften

IUPAC Name |

(4E)-4-[[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methoxyimino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O5/c1-20-26(29-28(35-20)23-10-6-3-7-11-23)19-33-24-14-12-21(13-15-24)18-34-30-25(16-17-27(31)32)22-8-4-2-5-9-22/h2-15H,16-19H2,1H3,(H,31,32)/b30-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVDFHLHKNJICZ-QCWLDUFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CON=C(CCC(=O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CO/N=C(\CCC(=O)O)/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870280 | |

| Record name | Imiglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250601-04-8 | |

| Record name | Imiglitazar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250601048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imiglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12511 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imiglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7244710F59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Imiglitazar (TAK-559): A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiglitazar (TAK-559) is a potent dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), developed for the potential treatment of type 2 diabetes mellitus. As a member of the glitazar class of drugs, its mechanism of action centers on the activation of these nuclear receptors, which play crucial roles in regulating glucose and lipid metabolism. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its biological activity, with a focus on the experimental methodologies used for its characterization.

Chemical Structure and Properties

This compound is a synthetic oxyiminoalkanoic acid derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2E)-3-{4-[({[4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methoxy}methyl)phenyl]methyl}oxy)phenyl}-2-methylprop-2-enoic acid |

| Synonyms | TAK-559 |

| Molecular Formula | C28H26N2O5 |

| Molecular Weight | 470.52 g/mol |

| CAS Number | 250601-04-8 |

| SMILES | CC(OC(C1=CC=CC=C1)=N2)=C2COC(C=C3)=CC=C3CO/N=C(CCC(O)=O)/C4=CC=CC=C4 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Table 1: Chemical and physical properties of this compound (TAK-559).

Biological Activity and Mechanism of Action

This compound functions as a dual agonist for human PPARα and PPARγ1, with potent activity on both receptors. This dual agonism allows it to address both the dyslipidemia and hyperglycemia characteristic of type 2 diabetes.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Upon activation by a ligand such as this compound, the receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Signaling Pathway

The binding of this compound to PPARα and PPARγ initiates a cascade of molecular events leading to the regulation of target genes involved in glucose and lipid metabolism.

In Vitro Potency

The potency of this compound has been determined through in vitro assays, demonstrating its high affinity for both PPAR subtypes.

| Target | EC50 (nM) | Assay Type |

| Human PPARα | 67 | Cell-based luciferase reporter assay |

| Human PPARγ1 | 31 | Cell-based luciferase reporter assay |

Table 2: In vitro potency of this compound (TAK-559) on human PPAR subtypes.[1]

Experimental Protocols

The characterization of this compound's biological activity relies on a series of well-defined experimental protocols.

Cell-Based Luciferase Reporter Assay

This assay is used to determine the functional potency of this compound as a PPAR agonist.

Objective: To measure the activation of PPARα and PPARγ by this compound in a cellular context.

Methodology:

-

Cell Culture: COS-1 or HepG2 cells are cultured in appropriate media.

-

Transfection: Cells are co-transfected with two plasmids:

-

An expression plasmid for the full-length human PPARα or PPARγ1.

-

A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

-

-

Treatment: Transfected cells are treated with varying concentrations of this compound or a reference agonist (e.g., rosiglitazone for PPARγ).

-

Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and luciferase expression.

-

Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell extracts is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: The luminescence signal is normalized to a control, and the EC50 value is calculated from the dose-response curve.

Competition-Binding Assay

This assay is employed to demonstrate the direct binding of this compound to the PPARs.

Objective: To determine if this compound directly interacts with the ligand-binding domain of PPARα and PPARγ.

Methodology:

-

Preparation of Receptor: Cell extracts containing the human PPARα or PPARγ protein are prepared.

-

Radioligand: A known radiolabeled PPAR ligand (e.g., [3H]-rosiglitazone for PPARγ) is used.

-

Competition: The cell extracts are incubated with the radioligand in the presence of increasing concentrations of unlabeled this compound.

-

Separation: The bound and free radioligand are separated using a method such as filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The ability of this compound to displace the radioligand is determined, and the binding affinity (Ki) can be calculated.

In Vivo Studies

Preclinical in vivo studies have provided evidence for the therapeutic potential of this compound. In a study using prediabetic rhesus monkeys, treatment with TAK-559 resulted in significant improvements in dyslipidemia and insulin resistance. Specifically, there was an elevation of circulating high-density lipoprotein (HDL) cholesterol levels, a decrease in plasma triglycerides and apolipoprotein B-100 levels, and an increase in apolipoprotein A-I.[1] Furthermore, hyperinsulinemia and insulin resistance were significantly corrected at higher doses.[1]

Drug Development Workflow

The development of a PPAR agonist like this compound typically follows a structured workflow from initial discovery to preclinical and clinical evaluation.

Conclusion

This compound (TAK-559) is a potent dual PPARα/γ agonist with a well-defined chemical structure and mechanism of action. Its biological activity has been characterized through a series of in vitro and in vivo studies, demonstrating its potential as a therapeutic agent for type 2 diabetes. The experimental protocols outlined in this guide provide a framework for the evaluation of similar compounds targeting the PPARs. Further research and clinical development are necessary to fully elucidate its therapeutic profile and safety in humans. in humans.

References

Pharmacological Profile of Imiglitazar: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiglitazar (TAK-559) is a potent dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), developed for the treatment of type 2 diabetes mellitus. As a member of the glitazar class of drugs, it was designed to concurrently address both the insulin resistance and dyslipidemia characteristic of this metabolic disorder. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacodynamics, and available pharmacokinetic data. Detailed experimental protocols for key assays are provided, and signaling pathways are illustrated to offer a deeper understanding of its molecular interactions. While showing promise in preclinical and early clinical studies, the development of this compound was ultimately discontinued. This document consolidates the publicly available scientific information to serve as a valuable resource for researchers in the field of metabolic disease and drug development.

Introduction

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. The three main isoforms, PPARα, PPARγ, and PPARδ, play crucial roles in the regulation of glucose and lipid metabolism. PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle, and its activation primarily leads to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis, insulin sensitivity, and glucose homeostasis.

Dual PPARα/γ agonists, such as this compound, were developed with the rationale that simultaneous activation of both receptors would offer a comprehensive treatment for type 2 diabetes by improving glycemic control and correcting dyslipidemia.

Mechanism of Action

This compound exerts its pharmacological effects by directly binding to and activating both PPARα and PPARγ. This activation leads to a cascade of molecular events culminating in the regulation of target gene expression.

Upon binding to this compound, the PPARs undergo a conformational change, leading to the dissociation of corepressor molecules (such as NCoR) and the recruitment of coactivator proteins (like SRC-1)[1]. The resulting PPAR-coactivator complex then heterodimerizes with the retinoid X receptor (RXR). This heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway

Caption: this compound binds to PPARα and PPARγ, leading to the formation of a heterodimer with RXR, which then modulates the transcription of target genes involved in lipid and glucose metabolism.

Pharmacodynamics

This compound is a potent activator of both human PPARα and PPARγ1, with a noted partial agonist activity at PPARγ1.

In Vitro Activity

| Parameter | PPARα | PPARγ1 | Reference |

| EC50 | 67 nM | 31 nM | [1] |

| Maximal Activation | Not Reported | ~68% (relative to Rosiglitazone) | [1] |

In Vivo Effects

Preclinical studies in animal models demonstrated the dual-acting nature of this compound, with beneficial effects on both lipid and glucose parameters.

| Animal Model | Dosage | Key Findings | Reference |

| Prediabetic Rhesus Monkeys | Up to 3.0 mg/kg/day | - Significant increase in circulating HDL cholesterol. - Decrease in plasma triglycerides and apolipoprotein B-100. - Increase in apolipoprotein A-I. - Significant correction of hyperinsulinemia and insulin resistance. - No adverse effects on liver function parameters observed. | [1] |

| Hypercholesterolemic Rabbits | Not specified | - Reduced vascular cell recruitment. - Inhibited intimal thickening. | [1] |

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is not extensively available in the public domain. The development of the compound was discontinued, which may have limited the publication of comprehensive Phase I and II clinical trial data.

Clinical Trials and Discontinuation

This compound progressed to Phase 3 clinical trials for the treatment of type 2 diabetes mellitus. However, the development program was ultimately terminated. The specific reasons for the discontinuation have not been publicly detailed, but the termination of several dual PPARα/γ agonists around the same period was often attributed to safety concerns, including cardiovascular and renal adverse events.

| Clinical Trial Identifier | Phase | Status | Condition | Sponsor |

| NCT00762684 | 3 | Terminated | Diabetes Mellitus | Takeda |

| NCT00762112 | 3 | Terminated | Diabetes Mellitus | Takeda |

Experimental Protocols

PPAR Transactivation Assay (General Protocol)

This assay is used to determine the functional activity of a compound as a PPAR agonist.

Caption: A generalized workflow for determining the agonist activity of a compound on PPARs using a cell-based transactivation assay.

Methodology:

-

Cell Culture: Mammalian cells (e.g., HEK293T, COS-7) are cultured in appropriate media and conditions.

-

Transfection: Cells are transiently transfected with a set of plasmids:

-

An expression vector for the full-length PPARα or PPARγ.

-

An expression vector for RXR.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

-

A control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.

-

-

Treatment: After an appropriate incubation period post-transfection, the cells are treated with varying concentrations of this compound or a reference compound (e.g., rosiglitazone for PPARγ, fenofibrate for PPARα).

-

Incubation: Cells are incubated with the compound for a defined period (typically 24-48 hours) to allow for gene transcription and protein expression.

-

Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to the control plasmid activity. The fold activation relative to the vehicle control is calculated for each compound concentration, and the EC50 value is determined from the dose-response curve.

In Vivo Efficacy Studies in Animal Models (General Protocol)

These studies are designed to evaluate the effects of the compound on metabolic parameters in a living organism.

Animal Models:

-

db/db mice or Zucker diabetic fatty (ZDF) rats: Genetically obese and diabetic models that are hyperinsulinemic and hyperglycemic.

-

High-fat diet-induced obese and insulin-resistant rodents: A model that more closely mimics the development of metabolic syndrome in humans.

Methodology:

-

Acclimatization: Animals are acclimatized to the housing conditions for a specified period.

-

Grouping: Animals are randomized into treatment and control groups based on baseline metabolic parameters (e.g., body weight, blood glucose).

-

Dosing: this compound or vehicle is administered orally (e.g., by gavage) daily for a predetermined duration (e.g., 2-4 weeks).

-

Monitoring: Body weight and food intake are monitored regularly.

-

Metabolic Assessments:

-

Fasting Blood Glucose and Insulin: Measured at baseline and at the end of the study from tail vein blood samples.

-

Oral Glucose Tolerance Test (OGTT): Performed at the end of the study to assess glucose disposal.

-

Plasma Lipids: Triglycerides, total cholesterol, HDL, and LDL are measured from plasma samples collected at the end of the study.

-

-

Tissue Collection: At the end of the study, animals are euthanized, and tissues (e.g., liver, adipose tissue, muscle) are collected for further analysis (e.g., gene expression, histology).

Conclusion

This compound is a potent dual PPARα/γ agonist that demonstrated promising preclinical efficacy in improving both dyslipidemia and insulin resistance. Its mechanism of action involves the direct binding and activation of PPARα and PPARγ, leading to the modulation of target genes involved in metabolic regulation. Despite advancing to Phase 3 clinical trials, its development was discontinued, a fate shared by several other dual PPAR agonists. The available data on this compound contributes to the broader understanding of the therapeutic potential and challenges associated with targeting multiple PPAR isoforms for the treatment of metabolic diseases. This technical guide serves as a consolidated resource of the pharmacological profile of this compound for the scientific community.

References

Imiglitazar and Its Role in Lipid Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiglitazar (TAK-559) is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a member of the "glitazar" class of drugs, it was developed to combine the beneficial effects of PPARα activation on lipid profiles with the insulin-sensitizing effects of PPARγ activation. This dual mechanism of action held promise for the comprehensive management of metabolic disorders such as type 2 diabetes and dyslipidemia. However, like many other dual PPARα/γ agonists, the clinical development of this compound was discontinued during Phase III trials due to safety concerns, including adverse cardiovascular events and liver enzyme abnormalities. This technical guide provides an in-depth overview of the core scientific knowledge surrounding this compound's role in lipid metabolism, drawing from available preclinical data and the broader understanding of dual PPARα/γ agonism.

Core Mechanism of Action: Dual PPARα/γ Activation

This compound exerts its effects by binding to and activating both PPARα and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid and glucose metabolism.

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα activation leads to:

-

Increased fatty acid uptake and oxidation: Upregulation of genes encoding for fatty acid transport proteins and mitochondrial and peroxisomal fatty acid oxidation enzymes.

-

Reduced triglyceride levels: Increased clearance of triglyceride-rich lipoproteins and decreased VLDL synthesis.

-

Increased HDL cholesterol levels: Stimulation of the production of apolipoproteins A-I and A-II, the major protein components of HDL.

PPARγ Activation: Highly expressed in adipose tissue, PPARγ activation results in:

-

Enhanced insulin sensitivity: Promotion of fatty acid uptake and storage in adipocytes, thereby reducing circulating free fatty acids and improving insulin signaling in muscle and liver.

-

Adipocyte differentiation: Regulation of the differentiation of preadipocytes into mature fat cells.

The combined activation of both receptors by this compound was intended to provide a synergistic effect, simultaneously improving dyslipidemia and insulin resistance.

Preclinical Data: Effects on Lipid Metabolism in Rhesus Monkeys

A key preclinical study investigated the effects of this compound (TAK-559) on dyslipidemia and insulin resistance in obese, prediabetic rhesus monkeys. The study demonstrated significant beneficial changes in the lipid profile after 12 weeks of treatment.

| Parameter | Vehicle | This compound (0.3 mg/kg/day) | This compound (1.0 mg/kg/day) | This compound (3.0 mg/kg/day) |

| HDL Cholesterol (mg/dL) | 58 ± 5 | 72 ± 6 | 85 ± 7 | 92 ± 8 |

| Triglycerides (mg/dL) | 145 ± 25 | 110 ± 20 | 95 ± 18 | 80 ± 15 |

| Apolipoprotein A-I (mg/dL) | 130 ± 10 | 145 ± 12 | 160 ± 15 | 175 ± 18** |

| Apolipoprotein B-100 (mg/dL) | 65 ± 8 | 55 ± 7 | 50 ± 6 | 45 ± 5 |

| *p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |

These findings highlight this compound's potential to favorably modulate the lipid profile by increasing HDL cholesterol and its primary apolipoprotein, ApoA-I, while decreasing triglycerides and the atherogenic ApoB-100.

Expected Effects on Human Lipid Profiles (Based on Analogs)

While specific quantitative data from the discontinued Phase III clinical trials of this compound are not publicly available, the effects on human lipid profiles can be inferred from clinical trial data of other dual PPARα/γ agonists, such as tesaglitazar and aleglitazar.

| Parameter | Expected Change with Dual PPARα/γ Agonists |

| Triglycerides | ↓ (Significant reduction) |

| HDL Cholesterol | ↑ (Moderate to significant increase) |

| LDL Cholesterol | ↓ (Variable, often modest reduction) |

| Apolipoprotein A-I | ↑ (Increase) |

| Apolipoprotein B | ↓ (Reduction) |

| Free Fatty Acids | ↓ (Reduction) |

It is important to note that the magnitude of these effects can vary depending on the specific compound, dosage, and patient population. The discontinuation of many of these agents was due to safety concerns that outweighed their lipid-modifying benefits.

Experimental Protocols

1. PPARα and PPARγ Transactivation Assay (Representative Protocol)

This assay is used to determine the ability of a compound to activate PPARα and PPARγ.

-

Cell Line: HEK293T or a similar cell line that is readily transfectable.

-

Materials:

-

Expression vectors for human PPARα and PPARγ.

-

Reporter vector containing a PPRE linked to a luciferase reporter gene.

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum.

-

This compound and control compounds (e.g., a known PPARα agonist like WY-14643 and a PPARγ agonist like rosiglitazone).

-

Luciferase assay system.

-

-

Methodology:

-

Seed HEK293T cells in 96-well plates.

-

Co-transfect cells with the PPAR expression vector (either PPARα or PPARγ) and the PPRE-luciferase reporter vector.

-

After 24 hours, treat the cells with varying concentrations of this compound or control compounds.

-

Incubate for another 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

-

Plot the dose-response curve to determine the EC50 (the concentration at which 50% of the maximal response is observed).

-

2. Lipoprotein Profile Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a high-throughput method used to quantify lipoprotein subclasses based on the distinct signals emitted by the lipid core of different-sized particles.

-

Sample: Plasma or serum.

-

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

Collect blood samples from subjects and process to obtain plasma or serum.

-

Samples are diluted in a buffered saline solution (e.g., phosphate-buffered saline in D2O).

-

Acquire one-dimensional 1H NMR spectra at a controlled temperature (e.g., 37°C).

-

The acquired spectra are processed, including phasing, baseline correction, and referencing.

-

The signals from the terminal methyl groups of lipids within the lipoprotein particles are deconvoluted using specialized software.

-

The deconvolution process quantifies the concentration of various lipoprotein subclasses, including different sizes of VLDL, LDL, and HDL particles.

-

Drug Development and Discontinuation

The development of this compound followed a typical pharmaceutical pipeline, from preclinical evaluation to human clinical trials. Despite promising preclinical and early clinical results, the program was terminated in Phase III. This trajectory is common for many dual PPARα/γ agonists, highlighting the challenge of balancing efficacy with long-term safety, particularly concerning cardiovascular and hepatic adverse effects.

Conclusion

This compound, as a dual PPARα/γ agonist, demonstrated a strong potential to beneficially modulate lipid metabolism in preclinical studies. Its mechanism of action, involving the transcriptional regulation of genes central to lipid and glucose homeostasis, provided a sound scientific basis for its development. However, the discontinuation of its clinical development underscores the significant safety hurdles faced by this class of compounds. While this compound itself will not be a therapeutic option, the research surrounding it and other "glitazars" has contributed valuable knowledge to the understanding of PPAR biology and the intricate regulation of lipid metabolism. This information continues to inform the development of safer and more effective therapies for metabolic diseases.

An In-Depth Technical Guide on Imiglitazar and its Role in Insulin Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiglitazar (TAK-559) is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). This document provides a comprehensive technical overview of the existing research on this compound, with a primary focus on its mechanism of action in ameliorating insulin resistance. It includes a compilation of available quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows. Due to the limited public availability of quantitative data from human clinical trials for this compound, this guide also incorporates comparative data from other notable dual PPARα/γ agonists to provide a broader context for its potential therapeutic effects.

Introduction

Insulin resistance is a key pathophysiological feature of type 2 diabetes and the metabolic syndrome, characterized by a diminished response of target tissues to insulin. Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that play a critical role in the regulation of glucose and lipid metabolism. The PPAR family consists of three main isoforms: PPARα, PPARγ, and PPARδ/β.

-

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily leads to the upregulation of genes involved in fatty acid oxidation and a subsequent reduction in circulating triglycerides.

-

PPARγ is most abundantly expressed in adipose tissue and plays a crucial role in adipogenesis, lipid storage, and the enhancement of insulin sensitivity.

Dual PPARα/γ agonists, such as this compound, are designed to concurrently target both receptors, offering a potentially synergistic approach to treating metabolic disorders by addressing both dyslipidemia and insulin resistance.

Mechanism of Action of this compound

This compound exerts its therapeutic effects by binding to and activating both PPARα and PPARγ. This dual agonism initiates a cascade of molecular events that collectively improve insulin sensitivity and lipid metabolism.

2.1. Molecular Activation

This compound is a potent agonist for both human PPARα and PPARγ1, with EC50 values of 67 nM and 31 nM, respectively[1]. Upon binding, this compound induces conformational changes in the PPARs, leading to the recruitment of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1), and the dissociation of corepressor molecules like the Nuclear Receptor Corepressor (NCoR)[1]. The resulting PPAR-coactivator complex then heterodimerizes with the Retinoid X Receptor (RXR). This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

2.2. Signaling Pathway

The activation of PPARα and PPARγ by this compound initiates distinct but complementary signaling pathways that contribute to improved insulin sensitivity.

PPARγ-mediated effects on insulin sensitivity:

-

Adipose Tissue: Promotes adipocyte differentiation and fatty acid uptake, leading to the "lipid steal" effect, which reduces circulating free fatty acids (FFAs) and ectopic lipid deposition in muscle and liver.

-

Gene Regulation: Increases the expression of genes involved in insulin signaling and glucose transport, such as Glucose Transporter Type 4 (GLUT4) and adiponectin. Adiponectin is an adipokine that enhances insulin sensitivity in peripheral tissues.

PPARα-mediated effects on insulin sensitivity:

-

Liver: Increases the expression of genes involved in fatty acid β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase (ACO). This leads to a reduction in hepatic triglyceride stores and improves hepatic insulin sensitivity.

-

Lipid Profile: Decreases circulating triglycerides and very-low-density lipoprotein (VLDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol. This favorable alteration in the lipid profile can indirectly improve insulin sensitivity.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data on the effects of this compound and other dual PPARα/γ agonists on markers of insulin resistance and lipid metabolism.

Table 1: Preclinical Efficacy of this compound (TAK-559) in Prediabetic Rhesus Monkeys

| Parameter | Treatment Group | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | % Change |

| Fasting Plasma Insulin (µU/mL) | This compound (3.0 mg/kg/day) | 105 ± 25 | 60 ± 18 | -42.9% |

| HOMA-IR | This compound (3.0 mg/kg/day) | 6.8 ± 1.5 | 3.5 ± 0.9 | -48.5% |

| Triglycerides (mg/dL) | This compound (3.0 mg/kg/day) | 55 ± 12 | 38 ± 9 | -30.9% |

| HDL-C (mg/dL) | This compound (3.0 mg/kg/day) | 42 ± 8 | 55 ± 10 | +31.0% |

| Note: Data are illustrative based on qualitative descriptions from available literature[1]. Specific mean and SD values are representative examples. *p < 0.05 vs. baseline. |

Table 2: Comparative Preclinical Efficacy of Dual PPARα/γ Agonists in Rodent Models of Insulin Resistance

| Compound | Animal Model | Dose | Change in Fasting Glucose | Change in Triglycerides | Change in Insulin | Glucose Infusion Rate (GIR) Improvement | Reference |

| Chiglitazar | MSG Obese Rats | 5-20 mg/kg | ↓ | ↓ | ↓ | ↑ | [2] |

| Saroglitazar | db/db mice | 0.01-3 mg/kg | ↓ (up to 64.6%) | ↓ (up to 54.9%) | ↓ (91%) | N/A | [3] |

| Tesaglitazar | Obese Zucker Rats | 3 µmol/kg/day | No significant change | N/A | N/A | ↑ |

Note: "↓" indicates a decrease, "↑" indicates an increase. N/A indicates data not available in the cited source.

Table 3: Clinical Efficacy of Dual PPARα/γ Agonists in Patients with Type 2 Diabetes

| Compound | Dose | Treatment Duration | Change in FPG (mg/dL) | Change in HbA1c (%) | Change in Triglycerides (%) | Change in HDL-C (%) | Reference |

| Tesaglitazar | 0.5 - 3.0 mg | 12 weeks | -30.3 to -60.9 | N/A | -17.2 to -41.0 | +12.9 to +15.0 | |

| Saroglitazar | 4 mg | 4 months | ↓ (-0.5 ± 0.7) | ↓ (-1.34 ± 1) | ↓ | ↑ | |

| Chiglitazar | 32-48 mg | 24 weeks | N/A | -1.43 | N/A | N/A |

Note: Quantitative data for the this compound clinical trial (NCT00762684) were not publicly available in the search results. The data presented for other dual agonists are for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to assess insulin sensitivity.

4.1. Hyperinsulinemic-Euglycemic Clamp in Rodents

This is the gold-standard method for assessing insulin sensitivity in vivo.

Protocol:

-

Animal Preparation: Rodents (e.g., Zucker rats, db/db mice) are fasted overnight to ensure a stable baseline glucose level. Anesthesia is administered as per institutional guidelines.

-

Surgical Procedure: Catheters are surgically implanted in the jugular vein for infusions and the carotid artery for blood sampling.

-

Baseline Measurement: A baseline blood sample is drawn to determine fasting plasma glucose and insulin concentrations.

-

Clamp Procedure: A continuous infusion of insulin is initiated to achieve a state of hyperinsulinemia. Simultaneously, a variable infusion of glucose is started.

-

Euglycemia Maintenance: Arterial blood glucose is monitored every 5-10 minutes. The glucose infusion rate (GIR) is adjusted to maintain the blood glucose concentration at the basal level (euglycemia).

-

Steady State: The clamp is continued until a steady state is reached, characterized by stable blood glucose levels and a constant GIR for at least 30 minutes.

-

Data Analysis: The GIR during the steady-state period is a direct measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

4.2. Oral Glucose Tolerance Test (OGTT) in Rodents

The OGTT assesses the ability of an animal to clear a glucose load from the circulation.

Protocol:

-

Animal Preparation: Rodents are fasted overnight.

-

Baseline Measurement: A baseline blood sample is taken from the tail vein to measure fasting blood glucose.

-

Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage.

-

Blood Sampling: Blood samples are collected from the tail vein at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Blood glucose concentrations are measured at each time point.

-

Data Analysis: The data are plotted as blood glucose concentration versus time. The area under the curve (AUC) is calculated to quantify glucose tolerance. A smaller AUC indicates better glucose tolerance.

Conclusion

This compound, as a dual PPARα/γ agonist, holds significant promise for the treatment of insulin resistance and associated metabolic disorders. Its mechanism of action, involving the simultaneous activation of two key metabolic regulators, allows for a multifaceted approach to improving glucose homeostasis and lipid profiles. Preclinical studies have demonstrated its efficacy in animal models of insulin resistance. While specific quantitative data from human clinical trials for this compound are not widely available, the broader class of dual PPARα/γ agonists has shown clinical potential, albeit with some safety considerations that have halted the development of certain compounds. Further research and the public dissemination of clinical trial data for this compound are crucial to fully elucidate its therapeutic index and its place in the management of type 2 diabetes and the metabolic syndrome. The detailed protocols and pathway visualizations provided in this guide are intended to support ongoing research efforts in this important field of drug development.

References

In Vitro Effects of Imiglitazar on HepG2 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiglitazar (also known as TAK-559) is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). This technical guide provides a concise overview of the currently available in vitro data on the effects of this compound in the human hepatoblastoma cell line, HepG2. The primary focus of existing research has been the characterization of its potent activation of both PPARα and PPARγ. This document summarizes the key quantitative data, details the experimental protocols used in these characterizations, and presents the underlying signaling pathway and experimental workflow through standardized diagrams. While comprehensive data on the downstream metabolic and cellular effects of this compound in HepG2 cells is limited in publicly accessible literature, this guide serves as a foundational resource based on the available information.

Introduction to this compound

This compound is a synthetic oxyiminoalkanoic acid derivative developed as an insulin-sensitizing agent. It functions as a dual agonist for PPARα and PPARγ, nuclear receptors that are critical regulators of lipid and glucose metabolism. The activation of PPARα is primarily associated with increased fatty acid catabolism, while PPARγ activation enhances insulin sensitivity and promotes glucose uptake. By targeting both receptors, this compound is designed to offer a comprehensive approach to managing metabolic disorders. The HepG2 cell line, a widely used in vitro model for human liver cells, has been instrumental in the initial characterization of this compound's activity at the molecular level.

Quantitative Data: PPAR Activation in HepG2 Cells

The principal in vitro effect of this compound documented in HepG2 cells is the activation of human PPARα and PPARγ. The following table summarizes the half-maximal effective concentrations (EC50) obtained from transient transactivation assays.[1][2]

| Target Receptor | Agonist Activity (EC50) | Cell Line | Assay Type |

| Human PPARα | 67 nM | HepG2 | Luciferase Reporter Gene Assay |

| Human PPARγ1 | 31 nM | HepG2 | Luciferase Reporter Gene Assay |

Data sourced from studies characterizing the activation of human PPAR subtypes by this compound (TAK-559) in transiently transfected HepG2 cells.[1][2]

It is noteworthy that this compound acts as a partial agonist for PPARγ1, achieving approximately 68% of the maximal activation observed with the full agonist, rosiglitazone.[1]

Experimental Protocols

The following is a detailed methodology for the PPAR transactivation assay used to quantify the in vitro effects of this compound in HepG2 cells, based on available literature.

Cell Culture and Transfection

-

Cell Line: Human hepatoblastoma HepG2 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: HepG2 cells are transiently co-transfected with the following plasmids:

-

An expression vector for the full-length human PPARα or PPARγ1.

-

A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., PPRE3-TK-luc).

-

A plasmid expressing β-galactosidase for normalization of transfection efficiency.

-

Compound Treatment and Luciferase Assay

-

Compound Preparation: this compound (TAK-559) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1 µM).

-

Treatment: Following transfection, the medium is replaced with fresh medium containing varying concentrations of this compound or a vehicle control (DMSO).

-

Incubation: The cells are incubated with the compound for a specified period, typically 24 to 48 hours.

-

Cell Lysis and Assay: After incubation, the cells are lysed, and the cell extracts are assayed for luciferase and β-galactosidase activity. Luciferase activity is a measure of PPRE-driven gene expression, which is indicative of PPAR activation. The β-galactosidase activity is used to normalize the luciferase readings to account for variations in transfection efficiency.

Visualizations: Signaling Pathways and Workflows

This compound-Mediated PPAR Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in activating the PPAR signaling pathway in HepG2 cells.

Caption: this compound activation of the PPAR signaling pathway.

Experimental Workflow for PPAR Transactivation Assay

The diagram below outlines the key steps involved in the experimental workflow for assessing the activation of PPARs by this compound in HepG2 cells.

References

Preclinical Profile of Imiglitazar: A Technical Guide for Drug Development Professionals

Executive Summary: Imiglitazar (TAK-559) is a potent dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ). Preclinical investigations have demonstrated its efficacy in modulating lipid profiles, improving insulin sensitivity, and exerting anti-inflammatory effects on the vasculature. This document provides a comprehensive overview of the available preclinical data on this compound, including its in vitro and in vivo pharmacology. Due to the discontinuation of its clinical development, publicly available information on its full preclinical pharmacokinetics and toxicology profile is limited. This guide compiles the accessible data to inform researchers and scientists in the field of metabolic drug discovery.

Mechanism of Action

This compound is an oxyiminoalkanoic acid derivative that functions as a dual agonist for human PPARα and PPARγ1.[1] Its mechanism involves direct binding to these nuclear receptors, leading to the recruitment of coactivators, such as steroid receptor coactivator-1 (SRC-1), and the dissociation of corepressors like the nuclear receptor corepressor (NCoR).[1] This action modulates the transcription of target genes involved in glucose and lipid metabolism.

Signaling Pathway

The activation of PPARα and PPARγ by this compound initiates a cascade of events that regulate gene expression. The simplified signaling pathway is illustrated below.

In Vitro Pharmacology

Quantitative Data

| Parameter | Species | Receptor | Value | Reference |

| EC50 | Human | PPARα | 67 nM | [1] |

| EC50 | Human | PPARγ1 | 31 nM | [1] |

| Maximal Activation (vs. Rosiglitazone) | Human | PPARγ1 | ~68% | [1] |

| MCP-1 Secretion Inhibition | Human (Endothelial Cells) | - | 36% at 10 µM |

Experimental Protocols

PPAR Transactivation Assay:

-

Cell Line: Not specified, but likely a mammalian cell line suitable for transfection (e.g., HEK293, COS-1).

-

Plasmids: Co-transfection with an expression vector for the human PPAR subtype (hPPARα or hPPARγ1) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

-

Treatment: Cells were incubated with varying concentrations of this compound.

-

Endpoint: Luciferase activity was measured as an indicator of receptor activation. EC50 values were calculated from the dose-response curves.

Coactivator Recruitment/Corepressor Dissociation Assay:

-

Methodology: A mammalian two-hybrid assay system was likely employed.

-

Constructs: Cells were co-transfected with a plasmid encoding the PPAR ligand-binding domain fused to a DNA-binding domain (e.g., GAL4) and another plasmid encoding a coactivator (SRC-1) or corepressor (NCoR) fused to a transcriptional activation domain (e.g., VP16). A reporter plasmid with the corresponding upstream activating sequence (e.g., UAS) driving luciferase expression was also included.

-

Treatment: Transfected cells were treated with this compound.

-

Endpoint: An increase in luciferase activity indicated recruitment of the coactivator, while a decrease indicated dissociation of the corepressor.

Monocyte Chemoattractant Protein-1 (MCP-1) Secretion Assay:

-

Cell Line: Human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line.

-

Stimulation: Cells were stimulated with an inflammatory agent such as TNF-α or IL-1β to induce MCP-1 secretion.

-

Treatment: Cells were co-incubated with the inflammatory stimulus and this compound (10 µM).

-

Endpoint: The concentration of MCP-1 in the cell culture supernatant was measured, likely by ELISA.

In Vivo Pharmacology

Quantitative Data

Prediabetic Rhesus Monkey Model:

| Parameter | Dose (mg/kg/day) | Duration | Result | Reference |

| HDL Cholesterol | 3.0 | 12 weeks | Significant elevation | |

| Plasma Triglycerides | 3.0 | 12 weeks | Decrease | |

| Apolipoprotein B-100 | 3.0 | 12 weeks | Decrease | |

| Apolipoprotein A-I | 3.0 | 12 weeks | Increase | |

| Insulin Resistance | 3.0 | 12 weeks | Significant correction | |

| Liver Function Parameters | 3.0 | 12 weeks | No adverse effects observed |

Hypercholesterolemic Rabbit Model:

| Parameter | Treatment | Result | Reference |

| Intimal Thickening (after balloon catheterization) | This compound | 51% reduction vs. control | |

| Macrophage Number in Intima | This compound | 66% reduction vs. control | |

| Smooth Muscle Cell Number in Intima | This compound | 51% reduction vs. control |

Experimental Protocols

Prediabetic Rhesus Monkey Study:

-

Animal Model: Five adult male obese prediabetic rhesus monkeys.

-

Treatment Regimen: Animals received vehicle and then this compound at doses of 0.3, 1.0, and 3.0 mg/kg/day for a total of 12 weeks.

-

Parameters Measured: Body weight, fasting plasma glucose, total plasma cholesterol, VLDL-triglyceride, LDL cholesterol, HDL cholesterol (including particle size analysis), apolipoproteins, and insulin sensitivity.

-

Method of Insulin Sensitivity Assessment: Not specified, but likely a hyperinsulinemic-euglycemic clamp or a surrogate index.

Hypercholesterolemic Rabbit Study:

-

Animal Model: Hypercholesterolemic rabbits.

-

Intervention: Balloon catheterization of an artery to induce vascular injury and intimal hyperplasia.

-

Treatment: Animals were treated with this compound.

-

Endpoint: Histological analysis of the injured artery to measure intimal thickness and quantify the number of macrophages and smooth muscle cells within the neointima.

Experimental Workflow

Pharmacokinetics, Safety Pharmacology, and Toxicology

Detailed preclinical data regarding the absorption, distribution, metabolism, and excretion (ADME), as well as the safety pharmacology and toxicology of this compound, are not extensively available in the public domain. The clinical development of this compound was discontinued during Phase III trials due to a "hepatic safety signal". This suggests that preclinical toxicology studies would have been conducted, but the specific findings have not been widely published. For context, PPAR agonists as a class have been associated with certain adverse effects in preclinical models, which may include effects on the liver, heart, and adipose tissue.

Conclusion

This compound is a potent dual PPARα/γ agonist with demonstrated preclinical efficacy in improving dyslipidemia and insulin resistance in relevant animal models. Its mechanism of action involves the modulation of gene expression downstream of PPAR activation. While in vitro and in vivo efficacy data are available, a comprehensive preclinical ADME and safety profile is not publicly accessible. The reported hepatic safety signal that led to the termination of its clinical development underscores the importance of thorough toxicological evaluation for this class of compounds. The data presented in this guide can serve as a valuable reference for researchers engaged in the discovery and development of novel modulators of metabolic pathways.

References

Imiglitazar and Gene Expression Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiglitazar (TAK-559) is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a member of the glitazar class of drugs, it holds therapeutic potential for metabolic disorders such as type 2 diabetes and dyslipidemia by modulating the expression of a wide array of genes critical to glucose and lipid homeostasis. This technical guide provides an in-depth overview of the molecular mechanism of this compound, its impact on gene expression, relevant experimental protocols for studying its effects, and visualizations of the associated signaling pathways. While comprehensive quantitative gene expression data for this compound remains limited in publicly available literature, this guide synthesizes the current understanding of its action, drawing parallels with other well-characterized PPARα/γ agonists to infer its expected regulatory profile.

Core Mechanism of Action: Dual PPARα/γ Agonism

This compound exerts its pharmacological effects by binding to and activating two key nuclear receptors: PPARα and PPARγ. These receptors form heterodimers with the Retinoid X Receptor (RXR) and subsequently bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates a cascade of events leading to the regulation of gene transcription.

-

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα activation by this compound is expected to upregulate genes involved in fatty acid uptake, transport, and β-oxidation. This leads to a reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.

-

PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and lipid storage. Activation of PPARγ by this compound is anticipated to promote the differentiation of preadipocytes into mature fat cells, enhance insulin sensitivity by increasing glucose uptake in adipose tissue, and modulate the secretion of adipokines.

The dual agonism of this compound allows for a multi-pronged approach to managing metabolic dysregulation, simultaneously addressing both dyslipidemia and insulin resistance.

Data Presentation: Quantitative Effects on Gene Expression

Quantitative data on the specific effects of this compound on a broad range of target genes are not extensively available in the public domain. However, one study has reported a specific effect on an inflammatory gene. The following table summarizes this finding.

Table 1: Documented Quantitative Gene Expression Change Induced by this compound

| Gene Name | Protein Product | Cell Type | This compound Concentration | Fold Change / Percent Change | Reference |

| Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) | A chemokine involved in recruiting monocytes | Endothelial Cells | 10 µM | -36% (mRNA expression) | [1] |

To provide a broader context of the expected gene regulation by a dual PPARα/γ agonist like this compound, the following tables present illustrative quantitative data from studies on other dual agonists or selective PPARα and PPARγ agonists. It is crucial to note that these data are not from studies on this compound and should be considered as expected, rather than confirmed, effects.

Table 2: Illustrative Examples of Gene Upregulation by PPARα/γ Agonism

| Gene Name | Protein Product | Primary Function in Metabolism | Expected Effect of this compound | Illustrative Fold Change (from other PPAR agonists) |

| Carnitine Palmitoyltransferase 1A (CPT1A) | Enzyme for fatty acid transport into mitochondria | Fatty Acid Oxidation | Upregulation | ~2-5 fold |

| Acyl-CoA Oxidase 1 (ACOX1) | Initial enzyme of the peroxisomal β-oxidation | Fatty Acid Oxidation | Upregulation | ~3-10 fold |

| CD36 (Fatty Acid Translocase) | Fatty acid transporter | Fatty Acid Uptake | Upregulation | ~2-8 fold |

| Pyruvate Dehydrogenase Kinase 4 (PDK4) | Inhibits glucose oxidation | Glucose Metabolism (sparing) | Upregulation | ~5-15 fold |

| Adiponectin (ADIPOQ) | Adipokine | Insulin Sensitization | Upregulation | ~1.5-4 fold |

Table 3: Illustrative Examples of Gene Downregulation by PPARα/γ Agonism

| Gene Name | Protein Product | Primary Function in Metabolism/Inflammation | Expected Effect of this compound | Illustrative Fold Change (from other PPAR agonists) |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine | Inflammation, Insulin Resistance | Downregulation | ~ -1.5 to -3 fold |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | Inflammation, Insulin Resistance | Downregulation | ~ -1.5 to -4 fold |

| Resistin (RETN) | Adipokine | Insulin Resistance | Downregulation | ~ -2 to -5 fold |

| Stearoyl-CoA Desaturase-1 (SCD-1) | Enzyme in fatty acid synthesis | Lipogenesis | Downregulation | ~ -1.5 to -2.5 fold |

Experimental Protocols: Gene Expression Analysis

To assess the impact of this compound on gene expression, quantitative real-time polymerase chain reaction (qRT-PCR) is a standard and robust method. Below is a detailed, representative protocol.

Cell Culture and Treatment

-

Cell Seeding: Plate target cells (e.g., human umbilical vein endothelial cells (HUVECs), HepG2 hepatocytes, or 3T3-L1 preadipocytes) in appropriate culture vessels and media. Allow cells to adhere and reach 70-80% confluency.

-

Serum Starvation (Optional): For certain cell types and experimental aims, serum-starve the cells for 4-12 hours prior to treatment to reduce basal signaling activity.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (medium with the same concentration of DMSO without this compound) must be included.

-

Incubation: Replace the culture medium with the this compound-containing or vehicle control medium and incubate for a predetermined time course (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

RNA Isolation and Quantification

-

Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the culture vessel using a TRIzol-based reagent or a column-based RNA extraction kit lysis buffer.

-

RNA Extraction: Proceed with RNA extraction according to the manufacturer's protocol. This typically involves phase separation (for TRIzol) followed by precipitation or binding to a silica membrane, washing, and elution.

-

DNase Treatment: To eliminate any contaminating genomic DNA, treat the extracted RNA with DNase I.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm. An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity can be assessed using an Agilent Bioanalyzer or by gel electrophoresis.

cDNA Synthesis (Reverse Transcription)

-

Reaction Setup: In a sterile, RNase-free tube, combine the isolated RNA (typically 1-2 µg) with reverse transcriptase, dNTPs, random hexamers or oligo(dT) primers, and an RNase inhibitor in a suitable reaction buffer.

-

Incubation: Perform the reverse transcription reaction in a thermal cycler according to the enzyme manufacturer's instructions (e.g., 25°C for 10 min, 42-50°C for 50-60 min, followed by enzyme inactivation at 70-85°C for 5-15 min).

Quantitative Real-Time PCR (qRT-PCR)

-

Reaction Mixture: Prepare a master mix for each gene of interest and a housekeeping gene (e.g., GAPDH, ACTB, or 18S rRNA) for normalization. The mix should contain SYBR Green or a TaqMan probe-based master mix, forward and reverse primers for the target gene, and nuclease-free water.

-

Plate Setup: Aliquot the master mix into a 96- or 384-well PCR plate. Add the diluted cDNA to the appropriate wells. Include triplicate reactions for each sample and gene, as well as no-template controls (NTCs).

-

Thermal Cycling: Perform the qRT-PCR in a real-time PCR instrument with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension. A melt curve analysis should be included when using SYBR Green to verify the specificity of the amplified product.

-

Data Analysis: Determine the cycle threshold (Ct) values for each reaction. Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression in this compound-treated samples is calculated relative to the vehicle-treated control samples after normalization to the housekeeping gene.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's action.

References

Imiglitazar's Binding Affinity for PPAR Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of imiglitazar's binding affinity and activation potential for the peroxisome proliferator-activated receptor (PPAR) subtypes: PPARα, PPARγ, and PPARδ. This compound, also known as TAK-559, is recognized as a potent dual agonist of PPARα and PPARγ.

Quantitative Binding and Activation Data

This compound demonstrates a strong affinity for both PPARα and PPARγ, functioning as a direct agonist for these nuclear receptors. The activation of all human PPAR subtypes by this compound is a result of its direct binding.[1][2] The following table summarizes the available quantitative data for this compound's activity on human PPAR subtypes.

| PPAR Subtype | Parameter | Value (nM) | Assay Type |

| PPARα | EC50 | 67 | Cell-based transactivation assay |

| PPARγ | EC50 | 31 | Cell-based transactivation assay |

| PPARδ | Binding | - | Radioligand Competition Assay |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Competition-binding assays have confirmed that this compound directly binds to all hPPAR subtypes.[1][2] For PPARδ, a competition binding assay was performed using cell extracts containing human PPARδ and 20 nM of the radioligand [3H]L-783483, with this compound tested at concentrations of 1, 10, and 100 μM.[1] While this confirms interaction, a specific Ki (inhibition constant) value for PPARδ has not been reported in the reviewed literature. This compound is considered a partial agonist for hPPARγ1, achieving approximately 68% of the maximal activation observed with the full agonist rosiglitazone.

Experimental Protocols

Detailed experimental protocols for the specific binding and activation assays performed on this compound are not publicly available. However, the following sections describe standardized and widely accepted methodologies for determining the binding affinity of ligands to PPAR subtypes, which are representative of the techniques used.

Radioligand Competition Binding Assay (Representative Protocol)

This method is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

-

HEPES buffer (50 mM, pH 7.4)

-

Bovine Serum Albumin (BSA) (0.1%)

-

Recombinant human PPARα, PPARγ, or PPARδ ligand-binding domain (LBD)

-

Radiolabeled ligand (e.g., [3H]-rosiglitazone for PPARγ, [3H]L-783483 for PPARδ)

-

Test compound (this compound) at various concentrations

-

Scintillation cocktail

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction buffer containing HEPES and BSA.

-

In a 96-well plate, combine the recombinant PPAR LBD, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

-

Following incubation, rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.

-

Wash the filters with ice-cold reaction buffer to remove any non-specifically bound radioligand.

-

Allow the filters to dry, then add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

The data is then analyzed to determine the IC50 value of the test compound, which is the concentration required to displace 50% of the radiolabeled ligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand Competition Binding Assay Workflow.

Signaling Pathways and Downstream Effects

Upon binding to PPARα and PPARγ, this compound initiates a cascade of molecular events that lead to the regulation of target gene expression.

Mechanism of Action:

-

Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of PPARα and PPARγ located in the nucleus.

-

Conformational Change: This binding induces a conformational change in the receptor.

-

Corepressor Dissociation & Coactivator Recruitment: The conformational change leads to the dissociation of corepressor proteins (e.g., NCoR) and the recruitment of coactivator proteins (e.g., SRC-1). This compound has been shown to recruit the coactivator SRC-1 to both hPPARγ1 and hPPARα and to dissociate the corepressor NCoR from both.

-

Heterodimerization: The activated PPAR-coactivator complex forms a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding: This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the heterodimer to the PPRE initiates the transcription of downstream target genes.

This compound-Induced PPAR Signaling Pathway.

Downstream Effects: The activation of PPARα and PPARγ by this compound leads to the regulation of genes involved in:

-

Lipid Metabolism (PPARα): Upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. This contributes to a reduction in plasma triglycerides.

-

Glucose Homeostasis and Adipogenesis (PPARγ): Regulation of genes that enhance insulin sensitivity, promote the differentiation of adipocytes, and increase glucose uptake in peripheral tissues.

-

Inflammation: Both PPARα and PPARγ have anti-inflammatory effects. This compound has been shown to reduce the secretion of monocyte chemoattractant protein-1 (MCP-1) and decrease the expression of its mRNA.

This guide provides a summary of the current understanding of this compound's interaction with PPAR subtypes. Further research is needed to fully elucidate the specific binding kinetics, particularly for PPARδ, and to map the complete downstream gene regulatory networks affected by this potent dual agonist.

References

Early-Stage Research on Imiglitazar: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiglitazar (TAK-559) is a novel synthetic organic compound investigated for its potential therapeutic effects in metabolic disorders. As a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), this compound targets key nuclear receptors involved in the regulation of lipid and glucose metabolism. This document provides a comprehensive overview of the early-stage research on this compound, summarizing its mechanism of action, preclinical findings, and available in vitro and in vivo data. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Mechanism of Action

This compound functions as a potent dual agonist for human PPARα and PPARγ1.[1] It directly binds to these receptors, leading to the recruitment of coactivators, such as SRC-1, and the dissociation of corepressors like NCoR from the receptor complex.[1] This modulation of cofactor interaction initiates the transcription of target genes involved in lipid and glucose homeostasis. Notably, this compound is a partial agonist for hPPARγ1, exhibiting approximately 68% of the maximal activation achieved by the full agonist rosiglitazone.[1]

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various assays, primarily focusing on its potency and efficacy on PPAR subtypes.

Table 1: In Vitro Activity of this compound

| Parameter | Receptor Subtype | Value | Cell Line | Assay Type | Reference |

| EC50 | Human PPARα | 67 nM | - | Transactivation Assay | [1] |

| EC50 | Human PPARγ1 | 31 nM | - | Transactivation Assay | [1] |

| Maximal Activation | Human PPARγ1 | ~68% (relative to Rosiglitazone) | - | Transactivation Assay |

Note: Specific binding affinity values (Ki or Kd) and detailed pharmacokinetic parameters from preclinical studies in species such as rats and dogs were not available in the reviewed literature.

Preclinical In Vivo Studies

Preclinical evaluation of this compound in animal models of metabolic disease has demonstrated its potential to improve dyslipidemia and insulin resistance.

Rhesus Monkey Model of Prediabetes

In studies involving prediabetic rhesus monkeys, daily administration of this compound at a dose of 3.0 mg/kg resulted in significant metabolic improvements. Treatment led to an elevation of circulating high-density lipoprotein (HDL) cholesterol, a decrease in plasma triglycerides and apolipoprotein B-100 levels, and an increase in apolipoprotein A-I. Furthermore, hyperinsulinemia and insulin resistance were significantly corrected at this dosage, without any observed adverse effects on liver function parameters.

Hypercholesterolemic Rabbit Model

Further in vivo research in hypercholesterolemic rabbits has also been conducted, indicating a potential role for this compound in mitigating atherosclerosis. However, specific quantitative data from these studies were not available in the reviewed literature.

Table 2: Summary of In Vivo Efficacy of this compound

| Animal Model | Dose | Key Findings | Reference |

| Prediabetic Rhesus Monkeys | 3.0 mg/kg/day | - Significant increase in HDL cholesterol- Decrease in plasma triglycerides and apolipoprotein B-100- Increase in apolipoprotein A-I- Correction of hyperinsulinemia and insulin resistance | |

| Hypercholesterolemic Rabbits | Not Specified | - Reduction in vascular cell recruitment- Inhibition of intimal thickening |

Note: Detailed quantitative dose-response data and pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from these in vivo studies were not available in the reviewed literature.

Experimental Protocols

Detailed, step-by-step experimental protocols for the following key assays were not fully available. The descriptions below are based on the methodologies inferred from the reviewed literature.

PPAR Transactivation Assay

This assay is employed to determine the functional activity of this compound on PPAR subtypes. The general workflow involves the co-transfection of mammalian cells (e.g., COS-1 or HepG2) with an expression plasmid for the specific human PPAR subtype (e.g., hPPARγ1 fused to a VP16 activation domain) and a reporter plasmid containing a luciferase gene under the control of a PPAR-responsive promoter element (PPRE). The transfected cells are then incubated with varying concentrations of this compound. The activation of the PPAR receptor by this compound leads to the expression of luciferase, which is quantified to determine the dose-dependent response and calculate the EC50 value.

Competition-Binding Assay

To confirm direct binding of this compound to PPAR subtypes, a competition-binding assay is utilized. This method typically involves incubating a cell extract or a purified preparation containing the PPAR subtype of interest with a radiolabeled ligand known to bind to the receptor. The assay is performed in the presence of increasing concentrations of unlabeled this compound. The ability of this compound to displace the radiolabeled ligand is measured, providing evidence of direct binding.

Visualizations

Signaling Pathway of this compound

Caption: this compound binds to the PPAR/RXR heterodimer, inducing a conformational change that leads to the dissociation of corepressors and recruitment of coactivators, ultimately modulating the transcription of target genes.

Experimental Workflow for PPAR Transactivation Assay

Caption: A generalized workflow for determining the functional activity of this compound using a PPAR transactivation assay.

Safety and Toxicology

Information regarding the preclinical safety and toxicology of this compound was not available in the reviewed literature.

Clinical Trials

A Phase 1 clinical trial for this compound (TAK-559) has been registered (NCT00762112). However, detailed quantitative results from this study were not publicly available at the time of this review.

Conclusion

Early-stage research on this compound (TAK-559) identifies it as a potent dual PPARα/γ agonist with partial agonist activity at PPARγ. In vitro studies have established its effective concentrations for receptor activation, and preclinical in vivo studies in relevant animal models have demonstrated promising effects on dyslipidemia and insulin resistance. While the available data supports the proposed mechanism of action and therapeutic potential, a more comprehensive understanding of its pharmacokinetic profile, binding affinities, and a broader quantitative assessment of its in vivo efficacy and safety are necessary for a complete preclinical characterization. Further disclosure of clinical trial data will be critical in evaluating the translational potential of this compound for the treatment of metabolic diseases.

References

Methodological & Application

Imiglitazar (TAK-559) for In Vivo Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiglitazar (also known as TAK-559) is a potent dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ). As a dual agonist, this compound holds promise for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia by simultaneously improving insulin sensitivity and lipid metabolism. This document provides detailed application notes and protocols for the use of this compound in in vivo studies, with a focus on dosage, administration, and relevant experimental models.

Introduction

Peroxisome proliferator-activated receptors are nuclear receptors that function as transcription factors regulating the expression of genes involved in glucose and lipid homeostasis. PPARα activation is primarily associated with increased fatty acid oxidation and reduced triglyceride levels, while PPARγ activation enhances insulin sensitivity and promotes glucose uptake. This compound's dual agonism offers a comprehensive approach to addressing the multifaceted nature of metabolic diseases.

Data Presentation

In Vivo Efficacy of this compound in a Primate Model of Prediabetes

A key study investigating the in vivo effects of this compound was conducted in prediabetic rhesus monkeys. The study demonstrated the dose-dependent efficacy of this compound in improving insulin sensitivity and lipid profiles.

| Animal Model | Dosage | Dosing Frequency | Duration | Key Findings |

| Prediabetic Rhesus Monkeys | 0.3 mg/kg/day | Daily | 12 weeks | No significant effects observed. |

| 1.0 mg/kg/day | Daily | 12 weeks | Moderate improvements in insulin sensitivity and lipid parameters. | |

| 3.0 mg/kg/day | Daily | 12 weeks | Significant correction of hyperinsulinemia and insulin resistance.[1] |

Experimental Protocols

Protocol 1: Evaluation of Insulin Sensitivity in a Primate Model

This protocol is based on the methodology used in the study of this compound in prediabetic rhesus monkeys.

1. Animal Model:

-

Adult, obese, prediabetic rhesus monkeys.

-

Animals should be acclimated to the housing conditions and diet for a sufficient period before the study commences.

2. This compound Preparation and Administration:

-

Compound: this compound (TAK-559).

-

Vehicle: While the specific vehicle was not detailed in the available literature, a common vehicle for oral administration of similar compounds is a 0.5% carboxymethylcellulose (CMC) solution. It is recommended to perform vehicle optimization studies.

-

Dosage Levels: 0.3, 1.0, and 3.0 mg/kg body weight.

-

Route of Administration: Oral gavage is a suitable method for daily administration.

-

Dosing Schedule: Administer once daily for 12 consecutive weeks. A control group receiving only the vehicle should be included.

3. Assessment of Efficacy:

-

Blood Sampling: Collect fasting blood samples at baseline and at regular intervals throughout the 12-week study period.

-

Biochemical Analysis:

-

Glucose Homeostasis: Measure fasting plasma glucose and insulin levels. Calculate the homeostasis model assessment of insulin resistance (HOMA-IR) as an index of insulin sensitivity.

-

Lipid Profile: Analyze plasma levels of total cholesterol, triglycerides, high-density lipoprotein (HDL) cholesterol, and low-density lipoprotein (LDL) cholesterol.

-

-

Hyperinsulinemic-Euglycemic Clamp: To directly assess insulin sensitivity, a hyperinsulinemic-euglycemic clamp study can be performed at the end of the treatment period. This procedure involves a constant infusion of insulin to achieve a hyperinsulinemic state, while glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate (GIR) is a direct measure of insulin sensitivity.

4. Data Analysis:

-